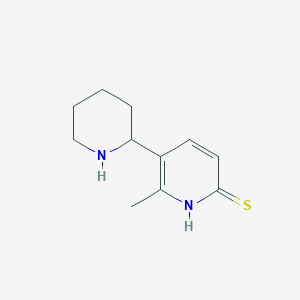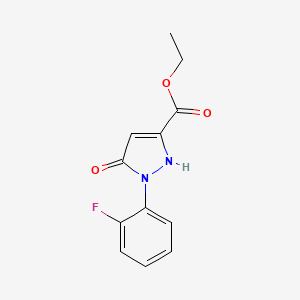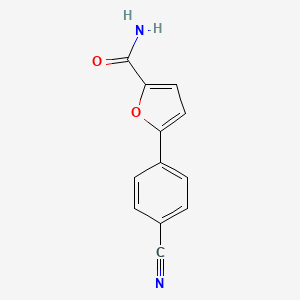
5-(2-Chloro-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of 2-chloro-5-nitrobenzohydrazide with acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring. The reaction conditions include:
Temperature: Reflux (approximately 140°C)
Solvent: Acetic anhydride
Catalyst: None required
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
5-(2-Chloro-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or methanol, mild heating.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Major Products
Substitution: 5-(2-Amino-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole
Reduction: 5-(2-Chloro-5-aminophenyl)-3-methyl-1,2,4-oxadiazole
Oxidation: 5-(2-Chloro-5-nitrophenyl)-3-carboxy-1,2,4-oxadiazole
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in antimicrobial studies, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
類似化合物との比較
Similar Compounds
- 5-(2-Chloro-5-nitrophenyl)-1,2,4-triazole
- 5-(2-Chloro-5-nitrophenyl)-1,3,4-oxadiazole
- 5-(2-Chloro-5-nitrophenyl)-1,2,4-thiadiazole
Uniqueness
5-(2-Chloro-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts stability and versatility in chemical reactions
特性
分子式 |
C9H6ClN3O3 |
|---|---|
分子量 |
239.61 g/mol |
IUPAC名 |
5-(2-chloro-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6ClN3O3/c1-5-11-9(16-12-5)7-4-6(13(14)15)2-3-8(7)10/h2-4H,1H3 |
InChIキー |
ABDPXZJSUVFDDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=N1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B11813885.png)

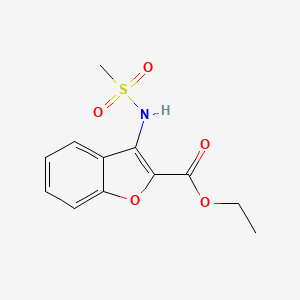
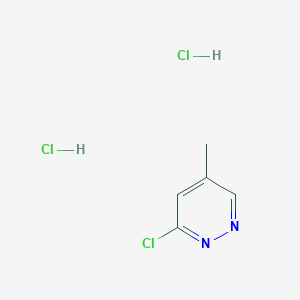

![N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813911.png)
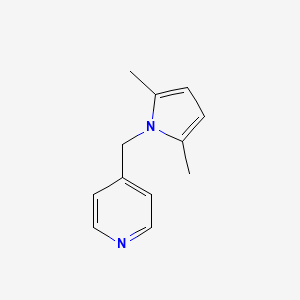

![4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)
